2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a pyrazole ring substituted with three methyl groups.
Preparation Methods
The synthesis of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 1,3,5-trimethylpyrazole, which is then reacted with ethylene oxide to form 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol . This intermediate is subsequently treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethylamine: This compound lacks the sulfonyl chloride group and is primarily used as a building block in organic synthesis.
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride: This compound contains a boronic acid group instead of a sulfonyl chloride group and is used in cross-coupling reactions.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione: This compound has a hydrazone functional group and is studied for its potential biological activities.
Properties
Molecular Formula |
C8H13ClN2O3S |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O3S/c1-6-8(7(2)11(3)10-6)14-4-5-15(9,12)13/h4-5H2,1-3H3 |
InChI Key |
WSBUJFXFZCXCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.